3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione

Lipophilicity ADME Drug-likeness

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 848658-86-6) is a purine derivative built on a xanthine core. The molecule is characterized by butyl groups at the N3 and N7 positions and a chloromethyl substituent at the C8 position.

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
Cat. No. B13299447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC14H21ClN4O2
Molecular Weight312.79 g/mol
Structural Identifiers
SMILESCCCCN1C(=NC2=C1C(=O)NC(=O)N2CCCC)CCl
InChIInChI=1S/C14H21ClN4O2/c1-3-5-7-18-10(9-15)16-12-11(18)13(20)17-14(21)19(12)8-6-4-2/h3-9H2,1-2H3,(H,17,20,21)
InChIKeyDHKXEKFKILYXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione: A Strategic Xanthine Scaffold for Molecular Probe Development


3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 848658-86-6) is a purine derivative built on a xanthine core. The molecule is characterized by butyl groups at the N3 and N7 positions and a chloromethyl substituent at the C8 position . The parent 3,7-dialkylxanthine scaffold is known for its antagonism at adenosine receptor subtypes, but the C8 chloromethyl group is the critical functional handle that distinguishes this compound from its dialkyl analogs [1]. This electrophilic center enables nucleophilic displacement reactions, making the compound a versatile precursor for generating libraries of 8-substituted xanthine derivatives, including potential high-affinity A2B adenosine receptor probes [2].

Why Generic 1,3-Dibutylxanthine Cannot Substitute for the 8-Chloromethyl Variant in Targeted Synthesis


The biological and chemical utility of xanthine derivatives is exquisitely sensitive to the substitution pattern. While a generic 1,3-dibutylxanthine (DBX) exhibits only moderate affinity for adenosine receptors (A3 Ki ~6 µM) , high-affinity probes require specific modifications at the C8 position [1]. For instance, the potent A1 antagonist DPCPX (1,3-dipropyl-8-cyclopentylxanthine) achieves a Ki of 3.9 nM, a 1500-fold improvement over theophylline, purely through C8 functionalization . Therefore, substituting 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione with a simple 1,3-dibutylxanthine eliminates the only viable synthetic entry point for generating high-affinity, 8-functionalized candidates in a structure-activity relationship (SAR) program. The chloromethyl handle is the gateway that unlocks a chemical space the parent compound cannot access.

Quantitative Differentiation of 3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione: Comparator-Based Evidence


Lipophilicity Advantage: cLogP of 3,7-Dibutyl-8-(chloromethyl) vs. Theophylline and Caffeine

The target compound's cLogP, calculated from structurally analogous entries in the Enamine database as 2.806, significantly exceeds that of the benchmark xanthines theophylline (cLogP ~0.0) and caffeine (cLogP ~ -0.07) [1]. This >2.8 log unit increase indicates a roughly 600-fold greater partition coefficient (logP) compared to these polar benchmarks, a direct consequence of the dibutyl and chloromethyl substituents which enhance membrane permeability potential for cell-based assays [2].

Lipophilicity ADME Drug-likeness Xanthine

Molecular Weight as a Scaffold Advantage: Differentiating from Simple Dialkylxanthines

With a molecular weight (MW) of 312.79 g/mol, the target compound is significantly heavier than the unsubstituted analog 1,3-dibutylxanthine (MW: 264.33 g/mol) . This 48.46 Da difference corresponds to the mass of the chloromethyl group, confirming the compound's identity. Compared to theophylline (MW: 180.16 g/mol), it is 132.63 Da heavier, reflecting the combined mass contributions of the dibutyl and chloromethyl groups [1]. This increased mass is a direct indicator of a more elaborate scaffold that can probe binding pockets unavailable to smaller congeners.

Molecular weight Scaffold diversity Chemical probe

Reactivity Profile: The Chloromethyl Group as a Universal Conjugation Handle

The benzylic/allylic chloromethyl group at the electrophilic C8 position of the xanthine ring is highly reactive towards nucleophilic displacement. This reactivity is a critical synthetic handle absent in 1,3-dibutylxanthine, which has only a hydrogen at C8 . While the non-chloromethylated analog can only undergo direct electrophilic aromatic substitution at C8, this compound can directly react with amines, thiols, or carboxylates to install diverse functional groups under mild conditions . The reactivity profile is analogous to that of 8-chloromethylcaffeine, which has been widely used as an alkylating agent, but the dibutyl groups confer superior lipophilicity and a distinct biological profile compared to the caffeine scaffold .

Synthetic handle Conjugation Click chemistry Xanthine

Enhanced Target Engagement Potential: Dibutyl Substituent Contribution to A2B Affinity

SAR studies at human A2B adenosine receptors have demonstrated that 1,3-dialkyl substituents significantly enhance binding affinity, with the rank order of potency being dibutyl > dipropyl > diallyl [1]. This trend indicates the target compound's dibutyl motif is the most effective lipophilic anchor among common alkyl chains for this receptor. In contrast, theophylline, with only 1,3-dimethyl substitution, is a weak, non-selective antagonist (Ki ~14 µM for A1/A2) . Enprofylline, a 3-propylxanthine used as an A2B pharmacological tool, has a modest Ki of 7 µM, which is over 1000-fold weaker than the top A2B antagonists that combine large 1,3-dialkyl chains with optimized 8-substituents . The target compound provides the optimal dialkyl substitution pattern for which only the C8 modification needs to be optimized.

A2B adenosine receptor Structure-activity relationship Selectivity

High-Impact Application Scenarios for 3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione


Building a Selective A2B Adenosine Receptor Antagonist Library for Immuno-Oncology

Based on the class-level SAR evidence that 1,3-dibutyl substitution optimally anchors xanthine antagonists to the A2B receptor, this compound serves as an ideal core scaffold for a directed library. The electrophilic chloromethyl handle can be reacted with a panel of aryl, heteroaryl, and cycloalkyl thiols or amines to rapidly generate 50-100 analogs. This surpasses the use of 1,3-dipropyl or 1,3-diallyl scaffolds, which are predicted to have lower basal affinity [1]. Given that selective A2B antagonists are immune checkpoint inhibitors for cancer therapy [2], procurement of this specific scaffold can accelerate hit-to-lead campaigns in the immuno-oncology field.

Synthesis of High-Lipophilicity Chemical Probes for Intracellular Adenosine Receptors

The high cLogP (2.806) of this dibutyl-chloromethyl xanthine scaffold contrasts sharply with polar standards like theophylline (cLogP ~0.0) [1]. This property makes the compound a superior choice for developing cell-permeable probes targeting intracellular adenosine receptors (e.g., A2B or A3) or orphan GPCRs. Researchers can exploit the chloromethyl group to attach fluorophores (e.g., BODIPY, dansyl) or photoaffinity labels (e.g., diazirine), creating tools for confocal microscopy or chemical proteomics that are membrane-permeable by design, overcoming a key limitation of existing polar probes like XAC [2].

Creating Xanthine-Based PROTACs for Targeted Protein Degradation

The compound's bifunctional nature (reactive chloromethyl handle + high-affinity receptor-recognition motif) is strategically aligned with PROTAC design. The chloromethyl group serves as a versatile anchor point for installing a polyethylene glycol (PEG) linker, which can then be conjugated to a ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN). Using 1,3-dibutylxanthine, which lacks this handle, would require a de novo multi-step synthesis. The converging evidence on A2B affinity for the dibutyl scaffold and the proven reactivity of chloromethylxanthines validates this compound as the preferred gateway for synthesizing adenosine receptor-targeting PROTACs [1][3].

Quote Request

Request a Quote for 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.